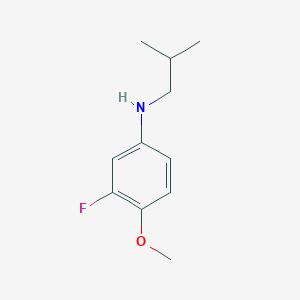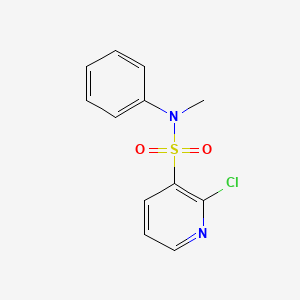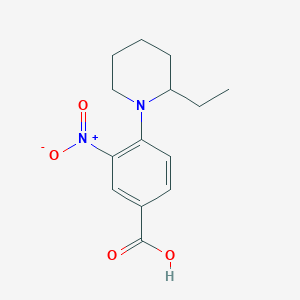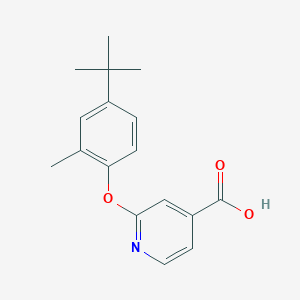
(3-Fluor-4-methoxyphenyl)isobutylamin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von organischen Metallbromidsalzen
(3-Fluor-4-methoxyphenyl)isobutylamin: wird bei der Synthese von organischen Metallbromidsalzen verwendet, wie z. B. 3-Fluor-4-methoxyphenylmagnesiumbromid. Diese Verbindung ist ein Grignard-Reagenz, das aufgrund seiner Fähigkeit, Kohlenstoff-Kohlenstoff-Bindungen zu bilden, in verschiedenen organischen Syntheseprozessen unerlässlich ist .
Nichtlineare optische (NLO) Materialien
Die Derivate der Verbindung, wie z. B. 3-Fluor-4-methylbenzonitril, wurden auf ihre nichtlineare optische Aktivität untersucht. Dies ist entscheidend für die Entwicklung neuer NLO-Materialien, die in der Telekommunikation, Datenspeicherung und Lasertechnologie wichtig sind .
Fluorierte Bausteine
Die fluorierte Natur von This compound macht es zu einem nützlichen Baustein bei der Synthese fluorierter Verbindungen. Diese Verbindungen finden aufgrund ihrer einzigartigen Eigenschaften, wie z. B. erhöhter Stabilität und Lipophilie, Anwendung in der medizinischen Chemie und der biochemischen Forschung .
Synthese von Chalkonderivaten
Diese Verbindung wird bei der Herstellung von Chalkonderivaten durch Aldolkondensation mit Benzaldehyden verwendet. Chalkone werden als APIs und Fluoreszenzfarbstoffe eingesetzt und dienen als Vorläufer für andere pharmazeutische Verbindungen wie Pyrazolderivate .
Schwingungsspektroskopiestudien
Die Derivate der Verbindung sind Gegenstand von Schwingungsspektroskopiestudien, wie z. B. FTIR und FT-Raman. Diese Studien helfen, die molekularen Eigenschaften und das Verhalten der Verbindung zu verstehen, was für verschiedene Anwendungen in der Materialwissenschaft und Chemie unerlässlich ist .
Wirkmechanismus
The exact mechanism of action of (3-Fluoro-4-methoxyphenyl)isobutylamine is still unknown. However, it is thought to act as an agonist at both serotonin and dopamine receptors. It is also believed to have an effect on the release of neurotransmitters in the brain, which could explain its effects on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Fluoro-4-methoxyphenyl)isobutylamine have been studied in animal models. It has been found to have an anxiolytic effect, as well as an antidepressant effect. It has also been found to have an effect on the release of serotonin and dopamine in the brain, which could explain its effects on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Fluoro-4-methoxyphenyl)isobutylamine in lab experiments include its low cost and availability, as well as its ability to target both serotonin and dopamine receptors. The main limitation of using (3-Fluoro-4-methoxyphenyl)isobutylamine in lab experiments is its unknown mechanism of action, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on (3-Fluoro-4-methoxyphenyl)isobutylamine. Further research could focus on elucidating its mechanism of action, as well as its potential applications in the treatment of depression and anxiety. Additionally, further research could focus on its potential use as a therapeutic agent for other psychiatric disorders. Other potential future directions include exploring its potential use as a cognitive enhancer and studying its effects on learning and memory. Finally, further research could focus on its potential use as a drug of abuse.
Safety and Hazards
The safety data sheet for a related compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)7-13-9-4-5-11(14-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWHUCJFLDWJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
![4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1386175.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)

![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)

![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)



![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)

![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)
